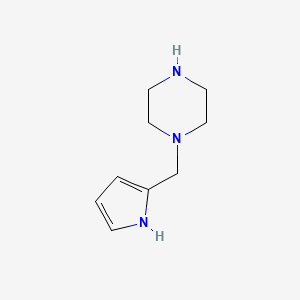
2-Cyclopropanecarbonyl-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropanecarbonyl-4-methylphenol is an organic compound with the molecular formula C₁₁H₁₂O₂ It is a derivative of phenol, featuring a cyclopropanecarbonyl group and a methyl group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-4-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclopropanecarbonyl nucleophile . The reaction typically requires strong electron-attracting substituents on the aromatic ring and highly basic nucleophilic reagents.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes such as Suzuki–Miyaura coupling . This method is favored for its mild reaction conditions and high functional group tolerance, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropanecarbonyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Cyclopropanecarbonyl-4-methylphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyclopropanecarbonyl-4-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes . The cyclopropanecarbonyl group may also contribute to the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylphenol (o-Cresol): Similar structure but lacks the cyclopropanecarbonyl group.
4-Methylphenol (p-Cresol): Similar structure but lacks the cyclopropanecarbonyl group.
2-tert-Butyl-4-methylphenol (BHT): Contains a tert-butyl group instead of a cyclopropanecarbonyl group.
Uniqueness
2-Cyclopropanecarbonyl-4-methylphenol is unique due to the presence of both the cyclopropanecarbonyl and methyl groups on the phenolic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
cyclopropyl-(2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C11H12O2/c1-7-2-5-10(12)9(6-7)11(13)8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
Clave InChI |
OOWXYSNUGDHGJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
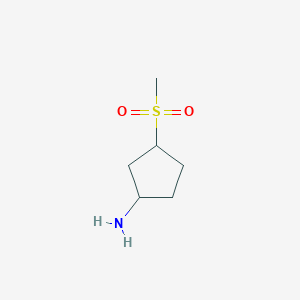
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)

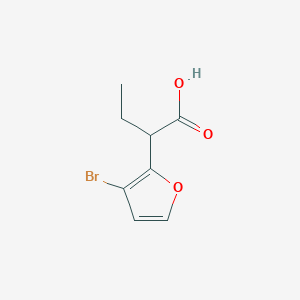
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)

![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
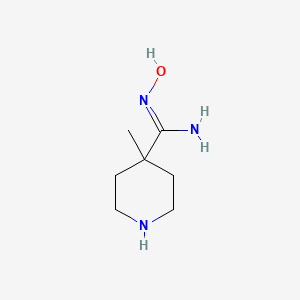
![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)
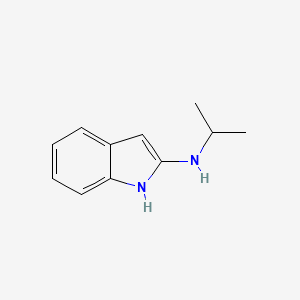
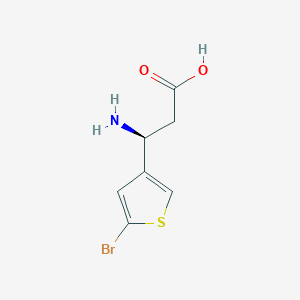
![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)
